One of the most prominent applications of (Carbethoxyethylidene)triphenylphosphorane is in the Wittig reaction. This reaction allows the conversion of aldehydes and ketones into alkenes. The phosphorane reacts with the carbonyl group of the aldehyde or ketone, forming a new carbon-carbon bond and releasing triphenylphosphine oxide as a byproduct. This reaction is widely used in the synthesis of various organic molecules, including pharmaceuticals, natural products, and functional materials [].
Here's the general reaction scheme for the Wittig reaction:
R¹CHO + Ph₃P=CHCO₂Et -> R¹CH=CHCO₂Et + Ph₃PO
where:
The Horner-Wadsworth-Emmons (HWE) reaction is another important application of (Carbethoxyethylidene)triphenylphosphorane. Similar to the Wittig reaction, it allows the formation of carbon-carbon bonds, but with the advantage of being compatible with a wider range of functional groups. The HWE reaction involves the reaction of the phosphorane with a stabilized carbanion, which then reacts with a carbonyl compound to form an alkene [].
Here's the general reaction scheme for the HWE reaction:
Ph₃P=CHCO₂Et + base -> Ph₃P=C(CO₂Et)⁻ + EtOHPh₃P=C(CO₂Et)⁻ + R²COR³ -> R²CH=CHCOR³ + Ph₃PO
where:
(Carbethoxyethylidene)triphenylphosphorane also finds applications in various other areas of scientific research, including:
Irritant